A Comprehensive Guide to the Laboratory Synthesis of 1,1-Dibromotetrafluoroethane
A Comprehensive Guide to the Laboratory Synthesis of 1,1-Dibromotetrafluoroethane
This document provides an in-depth technical guide for the laboratory-scale synthesis of 1,1-dibromotetrafluoroethane (CF₃CBr₂F). It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocol is not just followed, but understood. We will detail a robust, two-step synthetic pathway, address critical safety considerations, and outline methods for analytical validation.
Introduction and Strategic Overview
1,1-Dibromotetrafluoroethane (CAS No: 27336-23-8) is a halogenated alkane with the structural formula CF₃CBr₂F.[1] While its isomer, 1,2-dibromotetrafluoroethane (Halon 2402), is more commonly known for its past use in fire suppression systems, the 1,1-isomer serves as a valuable, albeit specialized, building block in fluorinated organic synthesis.[2][3] Its geminal dibromo group, activated by the adjacent trifluoromethyl moiety, offers unique reactivity for creating complex fluorinated molecules.
The synthesis of the target 1,1-isomer is not typically achieved through direct means. The most reliable and logical laboratory approach involves a two-stage process:
-
Synthesis of the 1,2-Isomer: A free-radical addition of elemental bromine to tetrafluoroethylene (TFE) to produce 1,2-dibromotetrafluoroethane (BrCF₂-CF₂Br).
-
Catalytic Isomerization: A Lewis acid-catalyzed molecular rearrangement of the 1,2-isomer to the desired 1,1-dibromotetrafluoroethane.[4]
This strategic pathway is chosen because the direct bromination of TFE overwhelmingly favors the thermodynamically stable 1,2-adduct.[5] The subsequent isomerization step is a critical and nuanced reaction that leverages a catalytic cycle to achieve the desired molecular architecture.
Physicochemical Properties of Key Compounds
For clarity and practical reference, the properties of the reactant, intermediate, and final product are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Tetrafluoroethylene | C₂F₄ | 100.02 | -76.3 | 1.519 (at -76°C) |
| 1,2-Dibromotetrafluoroethane | C₂Br₂F₄ | 259.82 | 47.2 | 2.18 (at 20°C) |
| 1,1-Dibromotetrafluoroethane | C₂Br₂F₄ | 259.82 | 49.8 | 2.366 |
(Data sourced from various chemical databases and suppliers).[2][6]
Stage 1: Synthesis of 1,2-Dibromotetrafluoroethane
Mechanistic Rationale
The addition of bromine to the double bond of tetrafluoroethylene proceeds via a free-radical chain mechanism.[7] While ionic addition is possible with other alkenes, the electron-withdrawing nature of the four fluorine atoms in TFE makes the double bond electron-deficient and less susceptible to electrophilic attack. The free-radical pathway, often initiated by light or heat, provides a lower energy route to the product.
The process can be broken down into three fundamental stages: initiation, propagation, and termination.[8]
Figure 1: Free-Radical Mechanism for Bromination of TFE.
Detailed Experimental Protocol
Warning: This procedure involves highly hazardous materials, including corrosive liquid bromine and gaseous tetrafluoroethylene. All operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL) equipped with a gas inlet tube, a dry ice/acetone condenser, and a magnetic stirrer.
-
Tetrafluoroethylene (TFE) gas cylinder with a regulator and flow meter.
-
Elemental Bromine (Br₂)
-
5% Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Setup: Assemble the reaction flask in a chemical fume hood. Ensure all glassware is dry. Place the flask in a cooling bath (ice/water).
-
Charging the Reactor: Carefully charge the flask with liquid bromine (e.g., 80 g, 0.5 mol). Begin stirring.
-
Reaction: Start a slow, controlled stream of tetrafluoroethylene gas through the gas inlet tube, bubbling it directly into the liquid bromine. The reaction is exothermic; maintain the temperature of the reaction mixture between 10-20°C using the cooling bath. The deep red-brown color of the bromine will gradually fade as it is consumed.
-
Completion: Continue the addition of TFE until the bromine color has completely discharged, indicating the reaction is complete. A slight excess of TFE can be bubbled through to ensure all bromine has reacted.
-
Work-up:
-
Transfer the crude product to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium thiosulfate solution (to remove any trace of unreacted bromine), saturated sodium bicarbonate solution (to neutralize any acidic byproducts like HBr), and finally with brine.
-
Separate the dense organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and purify the crude 1,2-dibromotetrafluoroethane by fractional distillation. The product should be collected at its boiling point of approximately 47°C.[2]
Stage 2: Isomerization to 1,1-Dibromotetrafluoroethane
Mechanistic Rationale
The rearrangement of the 1,2-isomer to the 1,1-isomer is a thermodynamically driven process catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).[4] The catalyst functions by abstracting a bromide ion from the substrate, generating a carbocation intermediate. This intermediate can then undergo a fluorine shift (a type of Wagner-Meerwein rearrangement), followed by re-addition of the bromide ion at the new, more stable carbocationic center.
A critical aspect of this synthesis, highlighted in patent literature, is the necessity of forming an "activated" catalyst complex to ensure the reaction proceeds smoothly and reproducibly, avoiding long induction periods or uncontrolled side reactions like dismutation.[4]
Detailed Experimental Protocol
Warning: Anhydrous aluminum halides react violently with water. This procedure must be conducted under strictly anhydrous conditions, preferably under an inert atmosphere (e.g., Nitrogen or Argon).
Materials and Equipment:
-
Dry three-necked round-bottom flask (250 mL) equipped with a reflux condenser (with a drying tube), a nitrogen inlet, a magnetic stirrer, and a heating mantle.
-
Purified 1,2-dibromotetrafluoroethane (from Stage 1).
-
Anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).
-
Distillation apparatus.
Procedure:
-
Setup: Assemble the dry reaction flask under a positive pressure of nitrogen.
-
Catalyst Activation:
-
Place anhydrous AlCl₃ (e.g., 5% molar equivalent relative to the substrate) into the flask.
-
Add a small portion (approx. 10% of the total) of the 1,2-dibromotetrafluoroethane.
-
Gently heat the mixture to initiate the formation of the active catalyst complex. A slight color change may be observed.
-
-
Isomerization Reaction:
-
Once the catalyst appears activated, add the remaining 1,2-dibromotetrafluoroethane to the flask.
-
Heat the reaction mixture to a gentle reflux (approx. 50-60°C).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC). The goal is to observe the disappearance of the starting material peak and the appearance of the product peak at a different retention time.
-
-
Work-up:
-
After the reaction is complete (typically several hours), cool the flask to room temperature.
-
Very cautiously quench the reaction by slowly adding the mixture to ice-water to decompose the aluminum halide catalyst. This step is highly exothermic and should be done slowly and behind a safety shield.
-
Transfer the entire mixture to a separatory funnel. Separate the lower organic layer.
-
Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation. Collect the 1,1-dibromotetrafluoroethane fraction at its boiling point of approximately 50°C.[6]
Figure 2: Overall Synthetic Workflow for 1,1-Dibromotetrafluoroethane.
Analytical Characterization
To ensure the identity and purity of the final product, a combination of analytical techniques is essential:
-
Gas Chromatography (GC): The primary tool for monitoring reaction progress and assessing the final purity. The 1,1- and 1,2-isomers will have distinct retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most definitive method for distinguishing the isomers.
-
1,2-isomer (BrCF₂-CF₂Br): Due to symmetry, a single resonance (singlet) is expected in the ¹⁹F NMR spectrum.
-
1,1-isomer (CF₃-CBr₂F): Two distinct fluorine environments are present, which will result in two resonances: a quartet (for the -CBr₂F group, split by the -CF₃) and a doublet (for the -CF₃ group, split by the -CBr₂F).
-
-
Mass Spectrometry (MS): Will confirm the molecular weight (259.82 g/mol ) and show a characteristic isotopic pattern for a molecule containing two bromine atoms.[1]
Safety and Handling
-
Chemical Hazards: All reagents and products in this synthesis are hazardous. Bromine is extremely corrosive and toxic.[9] Tetrafluoroethylene is a compressed gas. Aluminum halides are water-reactive and corrosive. The final product, 1,1-dibromotetrafluoroethane, is classified as a substance that harms public health and the environment by destroying ozone in the upper atmosphere.[1][10]
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton for handling bromine) are mandatory.
-
Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood. A safety shield should be used during the quenching of the aluminum halide catalyst.
-
Waste Disposal: All chemical waste, including washings and residual product, must be disposed of according to institutional and federal regulations for hazardous halogenated organic waste.
References
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Chemsrc. (n.d.). 1,1-dibromotetrafluoroethane | CAS#:27336-23-8. Retrieved from [Link]
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PharmaCompass. (n.d.). Halothane Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]
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Wikipedia. (n.d.). Halothane. Retrieved from [Link]
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PubChem. (n.d.). 1,1-Dibromo-1,2,2,2-tetrafluoroethane. Retrieved from [Link]
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Tedder, J. M., & Walton, J. C. (1978). Free radical addition to olefins. Part XV. Addition of bromoform and carbon tetrabromide to fluoroethylenes. Journal of the Chemical Society, Perkin Transactions 2, (12), 1547-1552. Retrieved from [Link]
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Wikipedia. (n.d.). Dibromotetrafluoroethane. Retrieved from [Link]
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Haszeldine, R. N., & Steele, B. R. (1954). Addition of Free Radicals to Unsaturated Systems. Part X. The Reaction of Hydrogen Bromide with Tetrafluoroethylene and Chlorotrifluoroethylene. Journal of the Chemical Society, 3747-3752. Retrieved from [Link]
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GDC CLASSES. (2019, May 14). SYNTHESIS OF HALOTHANE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. YouTube. Retrieved from [Link]
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Royal Society of Chemistry. (1954). Addition of free radicals to unsaturated systems. Part X. The reaction of hydrogen bromide with tetrafluoroethylene and chlorotrifluoroethylene. Journal of the Chemical Society (Resumed). Retrieved from [Link]
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PubChem. (n.d.). 1,2-Dibromotetrafluoroethane. Retrieved from [Link]
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Pharma Chem tutorials. (2020, April 21). Synthesis of Halothane. YouTube. Retrieved from [Link]
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Dr. Mohammad Arshad. (2022, May 2). Synthesis of Halothane - Medicinal chemistry. YouTube. Retrieved from [Link]
- Sianesi, D., & Caporiccio, G. (1983). Process for preparing 1,1-dihalo-1,2,2,2,-tetrafluoroethanes. European Patent Office. (EP0079481B1).
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Takai, K., et al. (1998). Organic Syntheses Procedure. Organic Syntheses, 75, 121. Retrieved from [Link]
- Rao, V. N. M. (1995). Process for the synthesis of 1-bromo-2-fluoroethane. Google Patents. (WO1995016653A1).
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Beier, P. (2012). 1,2-Dibromotetrafluoroethane (Freon 114B2) as a Building Block for Fluorine Compounds. ChemInform, 43(31). Retrieved from [Link]
- Wang, Y., et al. (2012). Method for preparing 1,2-dibromotetrafluoroethane from tail gas in production of tetrafluoroethylene. Google Patents. (CN102603461A).
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ChemPro. (2017, December 4). Free Radical Substitution (Ethane and bromine). YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]
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